5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a dihydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process leads to the formation of the desired pyrimidine-dihydrofuran compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or dihydrofuran rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine-dihydrofuran compounds.
Scientific Research Applications
5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound’s ability to interact with these targets can lead to various biological effects, such as inhibition of cell proliferation and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological activity, including anti-inflammatory and anticancer effects.
Uniqueness
5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione is unique due to its fused pyrimidine-dihydrofuran structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
52523-38-3 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-methyl-1-[(2R)-5-methylidene-2H-furan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-12(10(14)11-9(6)13)8-4-3-7(2)15-8/h3-5,8H,2H2,1H3,(H,11,13,14)/t8-/m1/s1 |
InChI Key |
UFACXRIGIONWIV-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=CC(=C)O2 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(=C)O2 |
Origin of Product |
United States |
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